molecular formula C32H38N2O5S B11454602 Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11454602
M. Wt: 562.7 g/mol
InChI Key: LWIRABBAPDEHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves several steps. One common synthetic route includes the reaction of 2,6-diethylphenyl isothiocyanate with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form an intermediate. This intermediate is then reacted with ethyl 4-hydroxybenzoate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition can lead to antibacterial effects against certain bacteria.

Comparison with Similar Compounds

Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C32H38N2O5S

Molecular Weight

562.7 g/mol

IUPAC Name

ethyl 4-[[2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C32H38N2O5S/c1-6-21-10-9-11-22(7-2)30(21)33-32(40)34-17-16-24-18-28(36-4)29(37-5)19-26(24)27(34)20-39-25-14-12-23(13-15-25)31(35)38-8-3/h9-15,18-19,27H,6-8,16-17,20H2,1-5H3,(H,33,40)

InChI Key

LWIRABBAPDEHLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC

Origin of Product

United States

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